molecular formula C21H26ClN3O6 B1255381 10-(3-Carboxypropyl)-3,6-bis(dimethylamino)acridinium perchlorate

10-(3-Carboxypropyl)-3,6-bis(dimethylamino)acridinium perchlorate

Cat. No. B1255381
M. Wt: 451.9 g/mol
InChI Key: KCYUESOHZRSRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 495-2 is a monocarboxylic acid. It contains an ATTO 495-2(1+). It derives from an ATTO 465-2.

Scientific Research Applications

Synthesis and Molecular Applications

  • The compound has been synthesized and used in the formation of Lecithin analogs, particularly useful for fluorochrome studies in LM and Helazellen cells (Erbrich & Zimmermann, 1981).
  • It has been incorporated into the synthesis of DNA cleavage agents, especially relevant in the creation of bifunctional intercalator-linked copper(II) macrocycles (Tseng & Burstyn, 2008).

Chemical Properties and Behavior

  • Studies on its spectrophotometric behavior in aqueous solutions reveal insights into its dimerization process, contributing to a better understanding of its chemical characteristics (Vitagliano et al., 1978).
  • Equilibrium and kinetic studies have been conducted to investigate its dimerization behavior and associated thermodynamic parameters (Murakami et al., 1986).

Applications in Catalysis

  • The compound has been used to develop Ruthenium complexes bound to polyimide matrices, demonstrating its potential in catalytic applications like hydrosilylation reactions (Seçkin et al., 2006).

Biochemical and Biophysical Studies

  • It serves as a useful tool in direct cardiolipin assays in yeast, utilizing its red fluorescence emission, which is significant in studying mitochondrial function and structure (Gallet et al., 1995).

Interaction with Other Molecules

  • Research has been conducted on its interaction with poly(styrene sulfonic acid) and its role as a bifunctional cationic dye (Vitagliano et al., 1979).

Miscellaneous Applications

  • It has been synthesized and studied for its chemiluminescent properties, which are significant in clinical diagnostics (Wang & Natrajan, 2015).
  • Utilized in various other chemical syntheses and transformations, expanding its application in organic and medicinal chemistry (Boyd et al., 1985).

properties

Product Name

10-(3-Carboxypropyl)-3,6-bis(dimethylamino)acridinium perchlorate

Molecular Formula

C21H26ClN3O6

Molecular Weight

451.9 g/mol

IUPAC Name

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]butanoic acid;perchlorate

InChI

InChI=1S/C21H25N3O2.ClHO4/c1-22(2)17-9-7-15-12-16-8-10-18(23(3)4)14-20(16)24(19(15)13-17)11-5-6-21(25)26;2-1(3,4)5/h7-10,12-14H,5-6,11H2,1-4H3;(H,2,3,4,5)

InChI Key

KCYUESOHZRSRGP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)O)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)O)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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